![molecular formula C16H18N2O3S B4048697 N-[4-(aminosulfonyl)-2-methylphenyl]-2-phenylpropanamide](/img/structure/B4048697.png)
N-[4-(aminosulfonyl)-2-methylphenyl]-2-phenylpropanamide
Übersicht
Beschreibung
N-[4-(aminosulfonyl)-2-methylphenyl]-2-phenylpropanamide is a useful research compound. Its molecular formula is C16H18N2O3S and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.10381361 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enantiomeric Separation
A study focused on the enantiomeric separation of a growth hormone secretagogue, highlighting the use of capillary zone electrophoresis (CZE) for separating the R- and S-enantiomers of a similar compound. This process involves optimizing buffer constituent concentrations and temperature, indicating the potential for precise separation techniques in pharmaceutical research (Zhou et al., 1997).
Biocatalysis in Drug Metabolism
Another study demonstrated the application of microbial-based biocatalysis for producing mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, suggesting the utility of biocatalysis in generating metabolites for further pharmaceutical studies (Zmijewski et al., 2006).
Desalination and Water Treatment
Research on the synthesis and desalination study of composite nanofiltration (NF) membranes incorporating novel polyamides indicates the application of such compounds in improving water purification technologies. These membranes exhibited significant salt rejection capabilities and antifouling properties, showcasing the potential in environmental engineering and water treatment (Padaki et al., 2013).
Antimicrobial Applications
A study aimed at synthesizing new heterocyclic compounds incorporating the sulfamoyl moiety for antimicrobial use presented several derivatives with promising antibacterial and antifungal activities. This research underscores the compound's relevance in developing new antimicrobial agents (Darwish et al., 2014).
Prodrug Development
Exploration into water-soluble amino acid derivatives of N-methylsulfonamides as potential prodrugs indicates the pharmaceutical application of these compounds in enhancing drug solubility and efficacy, providing insights into drug formulation and development (Larsen et al., 1988).
Eigenschaften
IUPAC Name |
N-(2-methyl-4-sulfamoylphenyl)-2-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11-10-14(22(17,20)21)8-9-15(11)18-16(19)12(2)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,18,19)(H2,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGUVVBURPWQOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)NC(=O)C(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3-nitrophenyl)-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one](/img/structure/B4048619.png)
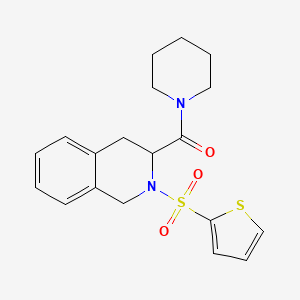
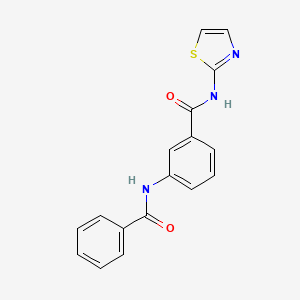
![3-[(1,3-benzothiazol-2-ylthio)acetyl]-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4048631.png)
![methyl 2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4048640.png)
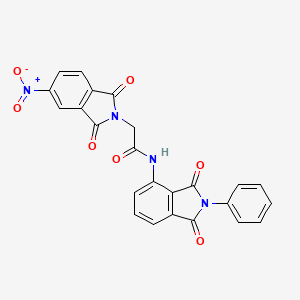
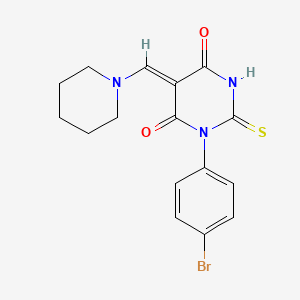
![[2,4,6-trimethyl-3-({[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]amino}methyl)phenyl]methanol](/img/structure/B4048656.png)
![N-[(5-iodopyridin-2-yl)carbamothioyl]pentanamide](/img/structure/B4048668.png)
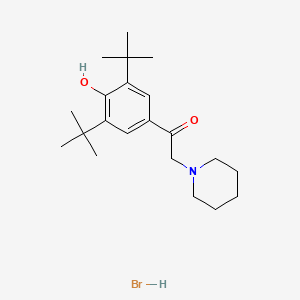
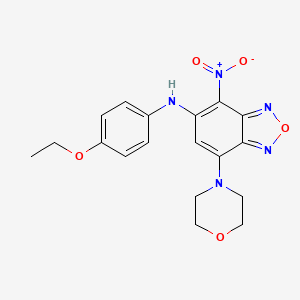
![4-[4-(6-Methyl-2-phenylquinazolin-4-yl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B4048709.png)
![2-{3-allyl-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B4048712.png)
